![molecular formula C18H16ClN3O2 B5035286 N-(5-chloro-2-methylphenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5035286.png)
N-(5-chloro-2-methylphenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide
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Overview
Description
N-(5-chloro-2-methylphenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. The presence of both chloro and methyl groups in its structure contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide typically involves the following steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, 2-methylbenzoic acid can react with hydrazine hydrate to form the corresponding hydrazide, which then undergoes cyclization with a suitable dehydrating agent like phosphorus oxychloride (POCl₃) to yield the oxadiazole ring.
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Acylation Reaction: : The oxadiazole derivative is then subjected to an acylation reaction with 5-chloro-2-methylaniline. This step involves the use of acylating agents such as acetic anhydride or acetyl chloride in the presence of a base like pyridine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions would be crucial to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:
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Substitution Reactions: : The chloro group in the phenyl ring can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
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Oxidation and Reduction: : The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes. Reduction reactions can also occur, especially at the oxadiazole ring, potentially leading to ring-opening or hydrogenation products.
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Hydrolysis: : The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Products with various substituents replacing the chloro group.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Reduced forms of the oxadiazole ring or amide bond cleavage products.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The chloro and methyl groups can also affect the compound’s lipophilicity and membrane permeability, impacting its bioavailability and distribution.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-methylphenyl)-2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide: Similar structure but with a chloro group on the second phenyl ring.
N-(5-chloro-2-methylphenyl)-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide: Similar structure but with a methyl group on the para position of the second phenyl ring.
Uniqueness
N-(5-chloro-2-methylphenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide is unique due to the specific positioning of the chloro and methyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the oxadiazole ring provides a distinct profile that can be exploited for various applications, making it a valuable compound in research and development.
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-11-5-3-4-6-14(11)18-21-16(22-24-18)10-17(23)20-15-9-13(19)8-7-12(15)2/h3-9H,10H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPHKMLPNVPTRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CC2=NOC(=N2)C3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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